5-acetyl-10-bromo-5H-dibenz[b,f]azepine
CAS No.: 28941-65-3
Cat. No.: VC14065340
Molecular Formula: C16H12BrNO
Molecular Weight: 314.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28941-65-3 |
|---|---|
| Molecular Formula | C16H12BrNO |
| Molecular Weight | 314.18 g/mol |
| IUPAC Name | 1-(5-bromobenzo[b][1]benzazepin-11-yl)ethanone |
| Standard InChI | InChI=1S/C16H12BrNO/c1-11(19)18-15-8-4-2-6-12(15)10-14(17)13-7-3-5-9-16(13)18/h2-10H,1H3 |
| Standard InChI Key | RFLOWQIDXYCARJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1C2=CC=CC=C2C=C(C3=CC=CC=C31)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₆H₁₄BrNO, with a molecular weight of 314.18–316.19 g/mol . Key structural attributes include:
-
A dibenzazepine core (two benzene rings fused to a seven-membered azepine ring).
-
A bromine atom at the 10-position and an acetyl group at the 5-position.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 28941-65-3 / 34300-42-0 | |
| Exact Mass | 315.026 g/mol | |
| Polar Surface Area (PSA) | 20.3 Ų | |
| LogP | 4.43 | |
| Solubility | Slightly soluble in DMSO |
Spectral Data
-
¹H NMR: Peaks correspond to aromatic protons (δ 6.8–7.5 ppm), acetyl methyl (δ 2.5 ppm), and azepine NH (δ 3.1 ppm) .
-
Mass Spectrometry: Major fragments at m/z 315 (M⁺), 273 (M⁺ – acetyl), and 194 (dibenzazepine core) .
Synthesis and Optimization
Industrial-Scale Synthesis
The most efficient route, detailed in CN101423496B , involves:
-
Reactant: 10,11-Dibromoiminodibenzyl.
-
Reagents: Potassium hydroxide (KOH) or potassium methoxide (KOCH₃).
-
Solvent System: Methanol-toluene/xylene (1:0.5–10 ratio).
-
Conditions: Reflux at 50–100°C for 6–8 hours.
This method outperforms older protocols (e.g., using sodium methoxide), which required 16–40 hours and yielded ≤65% .
Table 2: Synthetic Comparison
| Method | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| KOH/KOCH₃ in MeOH-toluene | KOH | 6–8 | 80–84 |
| NaOCH₃ in MeOH | NaOCH₃ | 16–20 | 61–66 |
Mechanistic Insights
The reaction proceeds via nucleophilic substitution, where the alkoxide displaces bromine, followed by acetyl group stabilization through resonance .
Reactivity and Derivative Formation
Michael Addition and Cycloaddition
Treatment with potassium t-butoxide generates a reactive dihydroazepine intermediate, which undergoes:
-
Michael Addition: With N-methylpyrrole or imidazole, yielding adducts (e.g., 10-(2-N-methylpyrrolyl)-5H-dibenzazepine) .
-
Diels-Alder/Retro-Diels-Alder Reactions: Forming fused heterocycles (e.g., 8H-pyrrolo[3,4-d]dibenzazepine) .
Table 3: Reaction Outcomes
| Substrate | Product | Yield (%) |
|---|---|---|
| N-Methylpyrrole | Michael adduct + Cycloadduct | 60–75 |
| Imidazole | 10-(1-Imidazolyl)-5H-dibenzazepine | 70 |
Functionalization Pathways
-
Bromine Substitution: Facilitates Suzuki couplings for aryl group introduction .
-
Acetyl Hydrolysis: Yields 10-bromo-5H-dibenzazepine, a precursor for carbamazepine analogs .
Applications in Pharmaceutical Chemistry
Role in Carbamazepine Synthesis
5-Acetyl-10-bromo-5H-dibenzazepine is a key intermediate in synthesizing 10-bromocarbamazepine, a documented impurity in anticonvulsant production . Strict control of this impurity (<0.1%) is mandated due to potential carcinogenicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume